7-Bromobicyclo[4.2.0]octa-1,3,5-triene 7-Bromobicyclo[4.2.0]octa-1,3,5-triene 1-Bromobenzocyclobutene is a useful synthon. It has important applications in organometallic methodology. Reaction between cycloheptatriene, bromoform, potassium carbonate and 18-crown-6 at 140°C yields 1-bromobenzocyclobutene.

Brand Name: Vulcanchem
CAS No.: 21120-91-2
VCID: VC20786141
InChI: InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2
SMILES: C1C(C2=CC=CC=C21)Br
Molecular Formula: C8H5Br
Molecular Weight: 183.04 g/mol

7-Bromobicyclo[4.2.0]octa-1,3,5-triene

CAS No.: 21120-91-2

Cat. No.: VC20786141

Molecular Formula: C8H5Br

Molecular Weight: 183.04 g/mol

* For research use only. Not for human or veterinary use.

7-Bromobicyclo[4.2.0]octa-1,3,5-triene - 21120-91-2

Specification

CAS No. 21120-91-2
Molecular Formula C8H5Br
Molecular Weight 183.04 g/mol
IUPAC Name 7-bromobicyclo[4.2.0]octa-1,3,5-triene
Standard InChI InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2
Standard InChI Key AYNXHFRDABNHRX-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C21)Br
Canonical SMILES C1C(C2=CC=CC=C21)Br

Introduction

Chemical Structure and Properties

Molecular Structure

7-Bromobicyclo[4.2.0]octa-1,3,5-triene consists of a fused ring system comprising a six-membered aromatic ring (benzene) and a four-membered cyclobutane ring. The bromine atom is attached to the junction carbon at position 7 of the bicyclic system. The molecular formula is C8H7Br, representing eight carbon atoms, seven hydrogen atoms, and one bromine atom .

The structural representation reveals a planar benzene ring fused to a strained cyclobutane ring, with the bromine substituent positioned at one of the bridgehead carbons. This unique arrangement contributes to the compound's distinctive chemical behavior and reactivity patterns .

Physical Properties

The physical properties of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene are presented in Table 1, which summarizes key parameters that define its physical characteristics.

PropertyValue
Molecular Weight183.04 g/mol
Exact Mass181.97311 Da
XLogP3-AA2.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count0

Table 1: Physical properties of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene .

The molecular weight of 183.04 g/mol reflects the combined atomic weights of the constituent atoms. The XLogP3-AA value of 2.1 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic character. The absence of hydrogen bond donors and acceptors (both counts of 0) suggests limited potential for hydrogen bonding interactions. Additionally, the compound has no rotatable bonds, indicating structural rigidity that may influence its conformational behavior .

Chemical Properties

The chemical properties of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene are largely influenced by two key structural features: the bromine substituent and the strained four-membered ring. The bromine atom serves as a potential leaving group, making the compound susceptible to nucleophilic substitution reactions. The strain energy within the cyclobutane ring contributes to enhanced reactivity compared to unstrained systems .

Given its structural characteristics, 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is expected to exhibit chemical behavior typical of aryl halides, including participation in coupling reactions, radical processes, and nucleophilic aromatic substitution under appropriate conditions. The unique positioning of the bromine at the bridgehead carbon may confer distinct reactivity patterns compared to other brominated aromatic compounds .

Nomenclature and Identification

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-bromobicyclo[4.2.0]octa-1,3,5-triene. This systematic name provides information about the core structure and substituent:

  • "7-bromo" indicates the bromine atom at position 7

  • "bicyclo[4.2.0]" denotes a bicyclic structure with bridges containing 4, 2, and 0 atoms

  • "octa" signifies eight carbon atoms in total

  • "1,3,5-triene" indicates three double bonds at positions 1, 3, and 5

Alternative IUPAC representations include 7-bromobicyclo[4.2.0]octa-1(6),2,4-triene, which specifies the position of the double bonds with greater precision .

Registry Numbers and Identifiers

Table 2 presents various registry numbers and chemical identifiers for 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, facilitating its identification across different chemical databases and literature sources.

Identifier TypeValue
CAS Registry Number21120-91-2
PubChem CID568591
European Community (EC) Number980-836-9
DSSTox Substance IDDTXSID90340927
InChIInChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2
InChIKeyAYNXHFRDABNHRX-UHFFFAOYSA-N
SMILESC1C(C2=CC=CC=C21)Br
Nikkaji NumberJ1.095.600E
WikidataQ72451594

Table 2: Registry numbers and chemical identifiers for 7-Bromobicyclo[4.2.0]octa-1,3,5-triene .

Analytical Characterization

Analytical characterization of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is essential for confirming its identity and assessing its purity. Various spectroscopic and chromatographic techniques are employed for this purpose, though specific spectral data is limited in the available literature.

The compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy, with expected distinctive signals for the aromatic protons, the cyclobutane methylene protons, and the methine proton adjacent to the bromine atom. The PubChem database indicates that spectra are available through NIST Mass Spectrometry Data Center and SpectraBase, suggesting that mass spectrometric characterization has been performed for this compound .

The structural verification of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene would typically include:

  • ¹H NMR spectroscopy for hydrogen atom environments

  • ¹³C NMR spectroscopy for carbon atom environments

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared spectroscopy for functional group identification

  • X-ray crystallography for definitive three-dimensional structural confirmation

These analytical techniques collectively provide complementary information to establish the compound's structural identity with high confidence.

Structural Comparison with Related Compounds

An interesting comparison can be made between 7-Bromobicyclo[4.2.0]octa-1,3,5-triene and its isomer, 3-Bromobicyclo[4.2.0]octa-1,3,5-triene. Despite sharing the same molecular formula (C8H7Br) and molecular weight (183.04 g/mol), these compounds differ in the position of the bromine substituent .

In 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, the bromine atom is attached to position 7, which is at the junction of the two rings (the bridgehead position). In contrast, 3-Bromobicyclo[4.2.0]octa-1,3,5-triene, also known as 4-Bromobenzocyclobutene, has the bromine atom attached to position 3 of the bicyclic system, which is on the benzene ring portion of the molecule .

This positional difference results in distinct chemical properties:

Property7-Bromobicyclo[4.2.0]octa-1,3,5-triene3-Bromobicyclo[4.2.0]octa-1,3,5-triene
PubChem CID56859110866980
InChIInChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2InChI=1S/C8H7Br/c9-8-4-3-6-1-2-7(6)5-8
SMILESC1C(C2=CC=CC=C21)BrC1CC2=C1C=CC(=C2)Br
InChIKeyAYNXHFRDABNHRX-UHFFFAOYSA-NGMHHTGYHERDNLO-UHFFFAOYSA-N
CAS Number21120-91-21073-39-8
ReactivityThe bromine at the bridgehead position (7) is influenced by the strain of the cyclobutane ringThe bromine at position 3 on the aromatic ring exhibits typical aryl halide reactivity

Table 3: Comparison of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene and 3-Bromobicyclo[4.2.0]octa-1,3,5-triene .

The structural differences between these isomers highlight the importance of substitution patterns in determining chemical reactivity and physical properties of organic compounds. The bromine at the bridgehead position in 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is expected to display unique reactivity compared to the aryl bromine in the 3-position of its isomer.

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